2,3-Dimethylbutyl

Rare Earth Extraction Hydrometallurgy Solvent Impregnated Resins

The term '2,3-Dimethylbutyl' refers to a branched, six-carbon alkyl substituent , not a standalone compound. It is characterized by a methyl group on the second and third carbon atoms of a butyl chain, creating a bulky and conformationally distinct moiety.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
Cat. No. B1248744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutyl
Synonymstetramethyleneethane
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILES[CH2-]C(=C)C(=C)[CH2+]
InChIInChI=1S/C6H8/c1-5(2)6(3)4/h1-4H2
InChIKeyPJJNECQDNLIHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylbutyl: Procurement-Grade Overview of a Differentiated Branched Substituent


The term '2,3-Dimethylbutyl' refers to a branched, six-carbon alkyl substituent , not a standalone compound. It is characterized by a methyl group on the second and third carbon atoms of a butyl chain, creating a bulky and conformationally distinct moiety . This group serves as a building block in the synthesis of more complex molecules across medicinal chemistry, materials science, and industrial chemistry . Its value proposition is centered on its ability to impart unique steric and physicochemical properties to a parent molecule, differentiating it from linear or less branched alkyl chains .

Why Generic Alkyl Substitution is Insufficient: The 2,3-Dimethylbutyl Differentiation Case


The 2,3-Dimethylbutyl group cannot be readily substituted with other branched or linear alkyl chains due to its specific branching pattern and resulting steric bulk . This unique geometry can dictate a molecule's conformation, influence binding affinity in biological targets, and alter fundamental properties like lipophilicity . While other isomers like 3,3-Dimethylbutyl exist, their different branching patterns lead to distinct molecular shapes and, consequently, divergent performance in applications ranging from catalysis to drug design . Generic substitution without consideration of these structural nuances risks the loss of desired biological activity or material performance.

Quantitative Evidence for 2,3-Dimethylbutyl Substituent Performance and Selection


Evidence Summary: Rare Earth Extraction Selectivity of (2,3-Dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic Acid (INET-3)

The non-symmetric phosphinic acid derivative, (2,3-Dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid (INET-3), demonstrates extraction performance for heavy rare earths that is positioned between the commercial extractants P507 and Cyanex 272 [1]. This intermediate extraction strength allows for improved separation efficiency and represents a specific, quantified differentiation point for selecting an extractant containing the 2,3-Dimethylbutyl moiety [1]. The data was obtained from studies on solvent extraction and separation of heavy rare earths from chloride media [1].

Rare Earth Extraction Hydrometallurgy Solvent Impregnated Resins

Evidence Summary: Melanin Synthesis Inhibition by 2-(2,3-Dimethylbutyl)quinoline-4-one

In a study profiling secondary metabolites, 2-(2,3-Dimethylbutyl)quinoline-4-one, a specific compound containing the 2,3-Dimethylbutyl group, demonstrated 23.0% inhibition of melanin synthesis in Melan-A cells at a concentration of 8 µg/mL [1]. This compound was evaluated alongside two related quinolinones, pseudane-VI and pseudane-VII, which showed 28.2% and 42.7% inhibition, respectively, under identical assay conditions [1]. This direct head-to-head comparison provides quantitative evidence of the specific activity conferred by the 2,3-Dimethylbutyl substitution on the quinoline scaffold.

Natural Product Cosmeceutical Pigmentation

Evidence Summary: Polymer Microstructure Control via 2,3-Dimethylbutyl End Groups in Polypropylene

The 2,3-Dimethylbutyl group has been identified as a polymer end-group resulting from specific 2,1-insertion events during metallocene-catalyzed propylene polymerizations [1]. The study reports the mole percent of these initial 2,1-insertions, which directly correlates to the concentration of 2,3-Dimethylbutyl end groups, as determined by NMR DEPT experiments and GC-MS [1]. This is a direct, quantifiable link between a catalytic process and the formation of a specific, 2,3-Dimethylbutyl-containing structural motif in the polymer chain, which influences the polymer's final properties.

Polymer Chemistry Metallocene Catalysis Material Science

Evidence Summary: 13C NMR Conformational Analysis of 2,3-Dimethylbutane

Low-temperature 13C NMR spectroscopy of 2,3-dimethylbutane reveals that its gauche and anti rotational isomers are present in a statistical ratio of 2:1 at -180°C [1]. This quantifiable conformational equilibrium is a direct consequence of the 2,3-dimethyl substitution pattern and differs significantly from the conformational preferences of its structural isomers like 2,2-dimethylbutane. This data provides a fundamental, spectroscopic benchmark for understanding the steric effects imposed by the 2,3-Dimethylbutyl group.

Physical Organic Chemistry Conformational Analysis Spectroscopy

Defined Application Scenarios for 2,3-Dimethylbutyl-Containing Compounds


Scenario 1: Targeted Separation of Heavy Rare Earth Elements in Hydrometallurgy

In hydrometallurgical processing, the separation of adjacent heavy rare earth elements (HREEs) is challenging due to their similar chemical properties. The non-symmetric extractant INET-3, which contains the 2,3-Dimethylbutyl group, is specifically applied when the extraction strength of standard reagents like P507 is too strong (leading to poor stripping) and Cyanex 272 is too weak (leading to poor loading) [1]. Its intermediate extraction profile, as demonstrated in comparative studies, enables more efficient and selective separation of HREEs from chloride media [1]. This scenario directly addresses the need for a tailored extraction agent where generic alternatives fail.

Scenario 2: Evaluation of Marine Natural Products for Skin Lightening Agents

In the search for new cosmeceutical ingredients, researchers screen natural product libraries for compounds that inhibit melanin synthesis. The marine-derived 2-(2,3-Dimethylbutyl)quinoline-4-one has been quantitatively shown to inhibit melanin synthesis in Melan-A cells by 23.0% at 8 µg/mL [1]. This specific, measured activity makes it a candidate for further development or as a benchmark compound for structure-activity relationship (SAR) studies, particularly when compared to its more potent but structurally related analogs pseudane-VI and pseudane-VII [1]. A procurement decision would be driven by the need for this specific, quantifiable activity profile.

Scenario 3: Quality Control and Mechanistic Studies in Advanced Polyolefin Production

In the production of specialty polypropylenes using metallocene catalysts, controlling polymer microstructure is key to achieving desired material properties. The formation of 2,3-Dimethylbutyl end groups is a definitive indicator of 2,1-monomer insertion regio-errors [1]. Analytical chemists and polymer scientists utilize NMR and GC-MS to quantify the mole percent of these end groups [1]. This quantifiable data is used for quality control, to validate catalytic mechanisms, and to fine-tune polymerization conditions to achieve a specific polymer architecture [1]. The analysis is specific to this structural feature and cannot be substituted with a generic test for branching.

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